Doxofylline-d4 is synthesized from theophylline, which is a naturally occurring compound found in tea leaves and cocoa. The classification of doxofylline-d4 falls under bronchodilators and anti-asthmatic agents, specifically targeting the adenosine receptors and phosphodiesterase enzymes to promote bronchodilation.
The synthesis of doxofylline-d4 involves several key steps that utilize various reagents and conditions. One notable method includes the condensation reaction of theophylline with bromoacetaldehyde ethylene acetal in the presence of sodium hydroxide and tetrabutylammonium bromide as a phase transfer catalyst.
Doxofylline-d4 has a molecular formula of and a molecular weight of 266.25 g/mol. The structure features a xanthine core with additional functional groups that contribute to its pharmacological activity.
Doxofylline-d4 can participate in various chemical reactions typical of xanthine derivatives:
The mechanism of action for doxofylline-d4 primarily involves:
Doxofylline-d4 exhibits several notable physical and chemical properties:
These properties facilitate its formulation into various pharmaceutical preparations for effective therapeutic use.
Doxofylline-d4 finds applications primarily in pharmaceutical research:
Doxofylline-d4 (CAS: 1346599-13-0) is a deuterium-labeled derivative of the methylxanthine bronchodilator doxofylline. Its molecular formula is C₁₁H₁₀D₄N₄O₄, with a molecular weight of 270.28 g/mol—4 atomic mass units higher than the protiated form (266.25 g/mol). The deuterium atoms are strategically incorporated at the four hydrogen positions of the 1,3-dioxolane ring's methylene groups (-CH₂- → -CD₂-), preserving the core pharmacophore: the 1,3-dimethylxanthine moiety linked via a methyl bridge to the heterocyclic ring. This selective deuteration minimizes steric alterations while enhancing metabolic stability. Key spectroscopic identifiers include: [1] [2] [9]
Table 1: Structural Signatures of Doxofylline-d4
Technique | Protiated Doxofylline | Doxofylline-d4 |
---|---|---|
Molecular Formula | C₁₁H₁₄N₄O₄ | C₁₁H₁₀D₄N₄O₄ |
Molecular Weight | 266.25 g/mol | 270.28 g/mol |
ESI-MS [M+H]⁺ | 267.18 | 271.18 |
Key NMR Shift | δ 3.8–4.0 ppm (-O-CH₂-) | Absent |
The synthesis of Doxofylline-d4 leverages two primary routes, both adapting established methods for protiated doxofylline with deuterium sources: [1] [3] [9]
Table 2: Synthetic Methods for Doxofylline-d4
Method | Deuterium Source | Key Conditions | Isotopic Purity |
---|---|---|---|
Ethylene Glycol Condensation | HO-CD₂-CD₂-OH | Toluene, PTSA, 110°C | >98% D |
Bromoacetaldehyde Displacement | BrCD₂CHO, D₂O | DMF, K₂CO₃, 60°C | >99.5% D |
Deuterium (²H) labeling, a cornerstone of stable isotope applications, exploits the kinetic isotope effect (KIE) to modulate drug metabolism without altering primary pharmacology. In Doxofylline-d4: [1] [2] [8]
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8